molecular formula C7H5N3O2 B1581201 8-Nitroimidazo[1,2-a]pyridine CAS No. 52310-46-0

8-Nitroimidazo[1,2-a]pyridine

Cat. No. B1581201
CAS RN: 52310-46-0
M. Wt: 163.13 g/mol
InChI Key: FXGFBWQPMINBNG-UHFFFAOYSA-N
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Description

8-Nitroimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 52310-46-0 and a molecular weight of 163.14 . It is a solid substance with a melting point between 188 - 190 degrees .


Synthesis Analysis

There are several methods for the synthesis of imidazo[1,2-a]pyridines. One effective multi-step synthesis method has been reported, achieving impressive yields ranging from 93% to 97% . Another method involves an asymmetric interrupted Barton-Zard reaction of electron-deficient imidazo[1,2-a]pyridines with α-substituted isocyanoacetates .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C7H5N3O2 . The InChI code for this compound is 1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H .


Chemical Reactions Analysis

The reaction enables the dearomatization of 8-nitroimidazo[1,2-a]pyridines, providing straightforward access to an array of optically active highly functionalized imidazo[1,2-a]pyridine derivatives .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point between 188 - 190 degrees . It has a molecular weight of 163.14 .

Scientific Research Applications

Synthesis and Chemical Reactivity

8-Nitroimidazo[1,2-a]pyridine derivatives have been explored for their potential in synthesis and chemical reactivity. For instance, the study by Vanelle et al. (2008) describes the synthesis of new 3-Nitroimidazo[1,2-a]pyridine derivatives through SRN1 reactions, highlighting the chemical versatility of this compound (Vanelle, Szabo, & Crozet, 2008). Additionally, Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, expanding the structural diversity of C2- and C3-functionalized imidazo[1,2-a]pyridines (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Potential Pharmacological Applications

The compound has been studied for its potential pharmacological applications. For example, Fersing et al. (2019) synthesized and evaluated 29 original 3-nitroimidazo[1,2-a]pyridine derivatives as antiparasitic molecules, identifying compound 5 as a potential antileishmanial and antitrypanosomal hit molecule (Fersing et al., 2019). Another study by Fersing et al. (2020) investigated the structure-activity relationship in the 3-nitroimidazo[1,2-a]pyridine series for antikinetoplastid activity, identifying molecule 8 as a promising candidate with potent antitrypanosomal activity and improved pharmacokinetic properties (Fersing, Boudot, Paoli-Lombardo, et al., 2020).

Structural and Chemical Analysis

Studies have also focused on understanding the structural and chemical properties of this compound derivatives. Tafeenko et al. (1996) conducted X-ray structural investigations and semi-empirical calculations of charge distribution in such compounds, providing insights into their electronic structure (Tafeenko, Paseshnichenko, & Schenk, 1996). This kind of research is crucial for the development of new compounds with specific desired properties.

Safety and Hazards

The safety information for 8-Nitroimidazo[1,2-a]pyridine includes several hazard statements such as H302, H312, and H332 . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines have become a hotspot in the current chemical industry due to their remarkable biological activity, which includes anti-inflammatory, antiviral, antiulcer, antifungal, anticancer, and anxiolytic properties . Therefore, compounds containing imidazo[1,2-a]pyridine, such as 8-Nitroimidazo[1,2-a]pyridine, are promising for further in-depth study of antitumor properties .

properties

IUPAC Name

8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-10(12)6-2-1-4-9-5-3-8-7(6)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGFBWQPMINBNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344316
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52310-46-0
Record name 8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the advantages of the synthetic route for 8-Nitroimidazo[1,2-a]pyridine derivatives described in the first research paper?

A1: The first research paper [] describes a one-pot, multicomponent reaction for synthesizing a variety of this compound derivatives. This method offers several advantages:

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